Ethyl 4-amino-5-methylpicolinate
Description
Ethyl 4-amino-5-methylpicolinate is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group at the 4-position, a methyl group at the 5-position, and an ethyl ester moiety at the 2-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors and antimicrobial agents. Its structural framework allows for versatile functionalization, making it a valuable precursor for derivatization .
The synthesis of analogous picolinate derivatives often involves nucleophilic aromatic substitution, condensation, or reduction reactions. For example, nitro intermediates are reduced to yield amino-substituted derivatives, as demonstrated in the preparation of 4-(4-amino-2-fluorophenoxy)-N-methylpicolinamide (8) via FeCl3·6H2O-catalyzed hydrazine reduction .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl 4-amino-5-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)8-4-7(10)6(2)5-11-8/h4-5H,3H2,1-2H3,(H2,10,11) |
InChI Key |
DLICCSBUSQUMPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-5-methylpicolinate can be synthesized through several methods. One common approach involves the reaction of 4-amino-5-methylpicolinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester.
Another method involves the direct esterification of 4-amino-5-methylpicolinic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction also proceeds under reflux conditions and yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-5-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: this compound alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-amino-5-methylpicolinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-amino-5-methylpicolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active picolinic acid derivative, which can interact with various enzymes and receptors.
Comparison with Similar Compounds
Ethyl 4-Chloro-5-Methylpicolinate (CAS 1261739-13-2)
- Structural Difference: The chloro substituent at the 4-position replaces the amino group.
- Implications: Reactivity: The chloro group acts as a leaving group, enabling nucleophilic substitution reactions (e.g., amination), whereas the amino group in the target compound participates in hydrogen bonding and electrophilic coupling . Applications: Chloro derivatives are often intermediates for Suzuki-Miyaura cross-coupling reactions, while amino derivatives serve as ligands or pharmacophores in drug design .
4-Chloro-5-Methylpicolinic Acid (CAS 882679-14-3)
- Structural Difference : The carboxylic acid group replaces the ethyl ester.
- Implications :
- Solubility : The carboxylic acid form exhibits higher aqueous solubility due to ionization, whereas the ester form enhances lipid membrane permeability .
- Synthetic Utility : Acid derivatives are prone to decarboxylation under high temperatures, limiting their stability in certain reactions compared to esters .
Methyl 4-Chloro-3-Methylpicolinate (CAS 1260764-76-8)
- Structural Difference : Methyl ester and methyl group at the 3-position instead of 4.
- Metabolic Stability: Methyl esters are more susceptible to enzymatic hydrolysis than ethyl esters, affecting pharmacokinetic profiles .
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